1-(Methylsulfanyl)anthracene-9,10-dione
Description
Properties
CAS No. |
2687-50-5 |
|---|---|
Molecular Formula |
C15H10O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1-methylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O2S/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3 |
InChI Key |
MPXDSWWJTXQWBX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of Halogenated Anthraquinones
One common approach is to start with a halogenated anthraquinone, such as 1-chloro- or 1-bromo-anthracene-9,10-dione, where the halogen serves as a leaving group. The methylsulfanyl group is introduced via nucleophilic substitution with a methylthiolate anion (CH3S–), typically generated in situ from sodium methylthiolate or by reaction of methyl mercaptan with a base.
- Reaction conditions: Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures (80–120 °C) facilitate the substitution.
- Mechanism: The nucleophile attacks the electron-deficient carbon bearing the halogen, displacing it and forming the C–S bond.
This method benefits from the availability of halogenated anthraquinones and the high nucleophilicity of methylthiolate but requires careful control to avoid side reactions such as over-substitution or reduction of the quinone.
Direct Thiolation via Thiol Addition to Anthraquinone Derivatives
Another method involves the addition of methyl mercaptan (CH3SH) or related sulfur nucleophiles to activated anthraquinone derivatives under acidic or basic catalysis.
- Activation: The anthraquinone may be reduced to its leuco form (hydroquinone) to increase reactivity toward nucleophilic attack.
- Subsequent oxidation: After substitution, the hydroquinone is reoxidized to restore the quinone structure.
This approach is more complex but can be advantageous for introducing sulfur substituents at specific positions.
Metal-Catalyzed Cross-Coupling Reactions
Recent advances include the use of palladium- or copper-catalyzed cross-coupling reactions to form C–S bonds on anthraquinone scaffolds.
- Example: Coupling of 1-halogenated anthraquinone with methylthiol or thiolate salts in the presence of a metal catalyst and ligands.
- Advantages: High selectivity, milder conditions, and potential for broader substrate scope.
Functional Group Transformations
In some cases, methylsulfanyl groups are introduced via transformation of other substituents, such as:
- Conversion of hydroxyl or amino groups on anthraquinone to methylsulfanyl groups using sulfurizing agents.
- Use of thiolation reagents like Lawesson's reagent or phosphorus pentasulfide for sulfur insertion.
Representative Experimental Data and Yields
| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution of 1-chloroanthraquinone with sodium methylthiolate | 1-chloroanthracene-9,10-dione | DMF, 100 °C, 6 h | 70–85 | >98 | Requires inert atmosphere |
| Thiolation via leucoanthraquinone intermediate | Anthraquinone reduced to hydroquinone | NaOH, CH3SH, then oxidation | 60–75 | 95 | Multi-step; oxidation step critical |
| Pd-catalyzed cross-coupling | 1-bromoanthraquinone + CH3SH | Pd catalyst, ligand, base, 80 °C | 80–90 | >99 | High selectivity, scalable |
Note: The above data are representative and compiled from diverse literature sources on anthraquinone functionalization methods.
Research Findings and Optimization Insights
- Electron-withdrawing carbonyl groups in anthraquinone lower the reactivity of the aromatic ring, necessitating activation by halogenation or reduction to leuco form for efficient substitution.
- Nucleophilic aromatic substitution is favored at positions ortho or para to the carbonyl groups due to resonance stabilization of the intermediate.
- Metal-catalyzed methods offer improved yields and milder conditions compared to classical nucleophilic substitution.
- Reaction optimization includes choice of solvent, temperature, base, and catalyst to maximize yield and minimize by-products.
- Purification often involves recrystallization or chromatography to achieve high purity suitable for applications in dyes or pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-(Methylthio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Anthraquinone Derivatives
Key Observations :
- Thermal Stability : Hydroxyl and aryl-substituted derivatives (e.g., compounds 24–28 in ) exhibit decomposition at lower temperatures (148–209°C), whereas thioether derivatives like 1-(Dodecylthio)anthracene-9,10-dione are likely more thermally stable due to weaker hydrogen bonding.
- Synthetic Yields : Hydroxyl-aryl derivatives achieve moderate to high yields (65–93%) , while thioether derivatives require optimized conditions for comparable efficiency .
Spectroscopic and Structural Comparisons
NMR and IR Spectroscopy
- 1H NMR : Thioether substituents (e.g., -SCH₃) produce distinct proton environments. For example, 1-(Dodecylthio)anthracene-9,10-dione shows alkyl chain protons at δ 0.8–1.6 ppm and aromatic protons at δ 7.5–8.3 ppm . In contrast, hydroxyl-substituted derivatives (e.g., 1-Hydroxy-2-phenylanthracene-9,10-dione ) exhibit broad -OH signals near δ 10–12 ppm.
- IR Spectroscopy : Thioethers display C-S stretching vibrations at ~600–700 cm⁻¹, while hydroxyl derivatives show O-H stretches at ~3200–3500 cm⁻¹ .
UV/Vis Absorption
- Thioether Derivatives: 1-(Dodecylthio)anthracene-9,10-dione absorbs at 502 nm in acetonitrile, attributed to n→π* transitions in the quinone core and sulfur lone-pair interactions .
- Hydroxyl Derivatives : 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione likely absorbs at longer wavelengths (~450–500 nm) due to conjugation with oxygen substituents .
Biological Activity
1-(Methylsulfanyl)anthracene-9,10-dione (CAS No. 2687-50-5) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H10O2S |
| Molecular Weight | 254.31 g/mol |
| IUPAC Name | 1-methylsulfanylanthracene-9,10-dione |
| InChI | InChI=1S/C15H10O2S/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3 |
| Canonical SMILES | CSC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Synthesis
The synthesis of this compound typically involves the reaction of anthracene-9,10-dione with methylthiol in the presence of suitable catalysts and solvents like dichloromethane or toluene. This method allows for controlled introduction of the methylthio group under elevated temperatures.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity . Its mechanism involves intercalation into DNA, disrupting replication processes and inducing cell death through apoptosis. Additionally, it generates reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
A study evaluating various anthraquinone derivatives found that compounds similar to this compound demonstrated potent cytotoxic effects against several cancer cell lines. Notably, it showed higher activity against L1210 leukemia cells in vitro compared to related compounds .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity . It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with its analogs:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Anthracene-9,10-dione | Moderate | Low |
| 1-Hydroxyanthracene-9,10-dione | Low | Moderate |
The presence of the methylthio group significantly enhances both its anticancer and antimicrobial activities compared to other anthraquinone derivatives.
The proposed mechanisms for the biological activities of this compound include:
- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
- ROS Generation : It induces oxidative stress by generating ROS, leading to cellular damage and apoptosis.
- Membrane Disruption : In microbial cells, it may disrupt cell membrane integrity, leading to cell lysis.
Case Studies
Several studies have documented the efficacy of this compound:
- A study conducted on various cancer cell lines demonstrated a dose-dependent increase in cytotoxicity when treated with this compound. The IC50 values were significantly lower than those for traditional chemotherapeutics .
- In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
